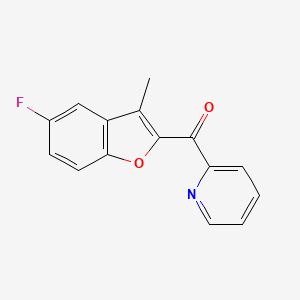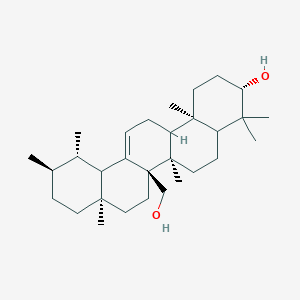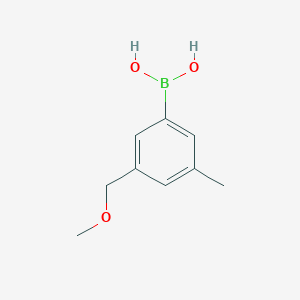
(3-(Methoxymethyl)-5-methylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Methoxymethyl)-5-methylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and two hydroxyl groups. This particular compound has a methoxymethyl group and a methyl group attached to the phenyl ring, making it unique in its structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methoxymethyl)-5-methylphenyl)boronic acid typically involves the reaction of 3-(Methoxymethyl)-5-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions include:
Temperature: The reaction is usually carried out at low temperatures to prevent side reactions.
Solvent: Common solvents used include tetrahydrofuran (THF) or diethyl ether.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Continuous flow systems: To improve efficiency and yield.
Purification: The product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(3-(Methoxymethyl)-5-methylphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced to form boronates.
Substitution: The methoxymethyl and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or sodium perborate.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens or other electrophiles.
Major Products Formed
Phenols: Formed through oxidation.
Boronates: Formed through reduction.
Substituted derivatives: Formed through substitution reactions.
科学研究应用
(3-(Methoxymethyl)-5-methylphenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in cancer therapy and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of (3-(Methoxymethyl)-5-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in:
Enzyme inhibition: By binding to the active site of enzymes, it can inhibit their activity.
Drug delivery: Its reversible binding allows for controlled release of drugs.
Catalysis: Acts as a catalyst in various organic reactions by stabilizing transition states.
相似化合物的比较
Similar Compounds
3-Methoxyphenylboronic acid: Similar structure but lacks the methoxymethyl group.
5-Methylphenylboronic acid: Similar structure but lacks the methoxymethyl group.
Phenylboronic acid: Basic structure without any substituents.
Uniqueness
(3-(Methoxymethyl)-5-methylphenyl)boronic acid is unique due to the presence of both methoxymethyl and methyl groups, which enhance its reactivity and specificity in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
属性
分子式 |
C9H13BO3 |
|---|---|
分子量 |
180.01 g/mol |
IUPAC 名称 |
[3-(methoxymethyl)-5-methylphenyl]boronic acid |
InChI |
InChI=1S/C9H13BO3/c1-7-3-8(6-13-2)5-9(4-7)10(11)12/h3-5,11-12H,6H2,1-2H3 |
InChI 键 |
FZCDFZVDWRITQY-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1)COC)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


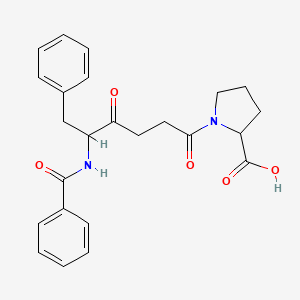
![2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14081255.png)


![[3-(7-Bromo-6-chloro-2,8-difluoroquinazolin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl] tert-butyl formate](/img/structure/B14081274.png)
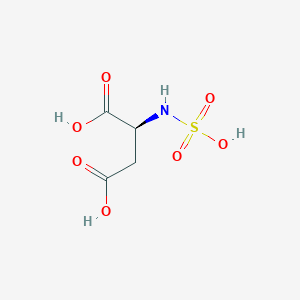
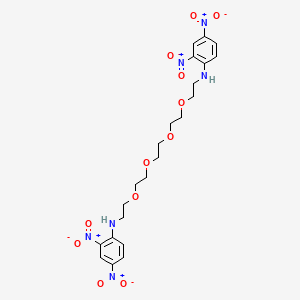

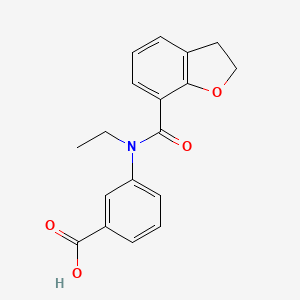
![(4R)-4-(aminomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B14081314.png)
![5-(2-hydroxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14081328.png)
